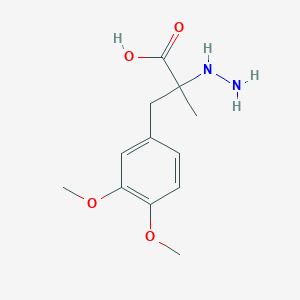

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Description

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid (CAS: 937203-35-5, 618-965-7) is a substituted propanoic acid derivative characterized by a 3,4-dimethoxyphenyl group and a hydrazinyl-methyl substituent at the C2 position . Its molecular formula is C₁₃H₁₈N₂O₅, with an average molecular mass of 294.30 g/mol .

Propriétés

Numéro CAS |

28860-96-0 |

|---|---|

Formule moléculaire |

C12H18N2O4 |

Poids moléculaire |

254.28 g/mol |

Nom IUPAC |

(2S)-3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |

InChI |

InChI=1S/C12H18N2O4/c1-12(14-13,11(15)16)7-8-4-5-9(17-2)10(6-8)18-3/h4-6,14H,7,13H2,1-3H3,(H,15,16)/t12-/m0/s1 |

Clé InChI |

RPCRUCVXKKSQBD-LBPRGKRZSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |

SMILES isomérique |

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |

SMILES canonique |

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |

Autres numéros CAS |

937203-35-5 28860-96-0 |

Pictogrammes |

Irritant; Health Hazard |

Séquence |

X |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 3,4-Dimethoxybenzaldehyde : Serves as the aromatic aldehyde precursor.

- Hydrazine : Provides the hydrazinyl functional group.

- Alkylating agents : Used to introduce the 2-methylpropanoic acid moiety.

Stepwise Synthetic Route

| Step Number | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of hydrazone | 3,4-Dimethoxybenzaldehyde + hydrazine | Formation of 3,4-dimethoxybenzaldehyde hydrazone via condensation reaction |

| 2 | Alkylation of hydrazone | Suitable alkylating agent (e.g., alkyl halide) under controlled conditions | Introduction of 2-methylpropanoic acid side chain |

| 3 | Hydrolysis | Acidic or basic hydrolysis conditions | Conversion to final hydrazinyl propanoic acid compound |

| 4 | Purification | Recrystallization or chromatographic techniques | Isolation of pure 3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |

This synthetic sequence is supported by analogous methods used in the preparation of carbidopa and its derivatives, which share structural similarities and functional groups.

Reaction Conditions and Optimization

- Temperature : Typically maintained between 40–60°C for condensation and alkylation steps to balance reaction rate and selectivity.

- Stoichiometry : Hydrazine to aldehyde molar ratios around 1:1.2 optimize hydrazone formation.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are preferred for solubility and reaction efficiency.

- Catalysts : Use of catalysts like boron trifluoride diethyl etherate or coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) can enhance coupling efficiency.

Analytical and Structural Confirmation Techniques

To confirm the identity and purity of the synthesized compound, the following analytical methods are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural verification of aromatic and hydrazinyl protons | Aromatic OCH3 protons at δ ~3.8–3.9 ppm; hydrazinyl protons at δ 2.5–3.5 ppm |

| Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and purity analysis | Molecular ion peak at m/z ~284.3 consistent with molecular formula |

| X-ray Crystallography | Stereochemical and conformational analysis | Resolution of threo/erythro diastereomers if applicable |

These methods ensure the compound's structural integrity and suitability for further application.

Industrial Production Considerations

Industrial scale synthesis of this compound involves:

- Process optimization : Fine-tuning reaction times, temperatures, and reagent ratios to maximize yield.

- Catalyst selection : Employing efficient catalysts to reduce reaction times and by-product formation.

- Purification methods : Use of recrystallization and high-performance liquid chromatography (HPLC) to achieve high purity.

- Safety and environmental controls : Managing hydrazine handling due to its toxicity.

Such optimizations are crucial for pharmaceutical-grade production and have been adapted from protocols used in carbidopa analogue manufacturing.

Comparative Data Table: Synthetic Parameters and Yields

| Parameter | Typical Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Reaction Temperature | 40–60°C | Controlled within same range | Precise control critical for selectivity |

| Hydrazine: Aldehyde Ratio | 1:1.2 | Optimized for cost-efficiency | Slight excess hydrazine ensures completion |

| Reaction Time | 6–12 hours | Reduced via catalysts | Catalysts reduce time and increase yield |

| Purification Method | Recrystallization, HPLC | Chromatography, crystallization | High purity required for pharmaceutical use |

| Yield | 60–80% | >85% | Industrial methods improve yield and scalability |

Research Findings and Notes on Preparation

- The hydrazone formation is a key step, sensitive to reaction conditions and purity of starting materials.

- Alkylation requires careful control to avoid side reactions such as over-alkylation or polymerization.

- Hydrolysis must be monitored to prevent degradation of the hydrazinyl group.

- The presence of methoxy groups on the phenyl ring influences reactivity and stability during synthesis.

- Structural analogues such as carbidopa derivatives provide valuable insights into reaction mechanisms and optimization strategies.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows researchers to explore its efficacy in treating various conditions.

- Case Study : Research indicates that derivatives of this compound may inhibit DOPA decarboxylase, an enzyme involved in dopamine synthesis. This inhibition is particularly relevant in the treatment of Parkinson's disease, where it can help reduce peripheral side effects associated with levodopa therapy .

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance these effects.

- Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | 25 | |

| Related Compound A | 30 | |

| Related Compound B | 20 |

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter levels could be harnessed in neurodegenerative disease research.

Mécanisme D'action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Solubility : The dimethoxy groups increase lipophilicity (logP ≈ 1.5–2.0) compared to Carbidopa’s dihydroxy analog (logP ≈ 0.5), suggesting better membrane permeability but lower aqueous solubility .

- Spectroscopic Properties : DFT studies predict strong UV-Vis absorption near 280 nm (methoxy π→π* transitions) and IR bands at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .

Activité Biologique

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, also known as DL-3-(3,4-dimethoxyphenyl)-2-methyl-2-hydrazine propionic acid, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₄ |

| Molecular Weight | 254.282 g/mol |

| CAS Number | 28860-96-0 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 451.0 ± 45.0 °C |

| Flash Point | 226.5 ± 28.7 °C |

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antitumor Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

-

Antioxidant and Anti-inflammatory Effects

- A study published in the Journal of Pharmaceutical Sciences evaluated the antioxidant properties of the compound using in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its utility in managing oxidative stress-related conditions .

-

Cytotoxicity Against Cancer Cells

- In a research project conducted at a leading pharmaceutical institute, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). It exhibited IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations . The study concluded that further investigation into its mechanism could elucidate its potential as an anticancer agent.

-

Neuroprotective Effects

- Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could protect neuronal cells from apoptosis through modulation of apoptotic pathways, making it a candidate for further research in neurodegenerative diseases such as Parkinson's .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound is classified with warnings for acute toxicity and skin irritation when ingested or upon contact with skin . Therefore, careful handling and further toxicological studies are recommended to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling hydrazine derivatives with substituted phenylpropanoic acid precursors. For example, analogous compounds (e.g., carbidopa derivatives) are synthesized via condensation reactions using catalysts like boron trifluoride diethyl etherate or coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in polar aprotic solvents like DMF . Optimization includes adjusting reaction temperature (40–60°C), stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor), and purification via recrystallization or HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology :

- NMR : Use H and C NMR to verify the dimethoxy aromatic protons (~δ 3.8–3.9 ppm for OCH) and hydrazinyl protons (δ 2.5–3.5 ppm) .

- LC-MS/GC-MS : Monitor molecular ion peaks (expected m/z: 284.3 for CHNO) and fragmentation patterns to confirm purity .

- X-ray crystallography : Resolve stereochemistry, as demonstrated for structurally related threo/erythro diastereomers .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound?

- Methodology :

- Dose-response curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Enzyme inhibition assays : Compare results using purified enzymes (e.g., dopa decarboxylase, as in carbidopa studies) vs. cell-based systems to isolate off-target effects .

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess CYP-mediated degradation, which may explain variability in in vivo efficacy .

Q. How does the substitution pattern (3,4-dimethoxy vs. 3,4-dihydroxy groups) influence pharmacological properties?

- Methodology :

- Comparative SAR studies : Synthesize analogs (e.g., 3,4-dihydroxy variant) and evaluate parameters like logP (via shake-flask method), solubility (HPLC-based), and membrane permeability (Caco-2 assays).

- Computational modeling : Use DFT calculations to predict electronic effects of methoxy vs. hydroxy groups on binding affinity to target proteins .

Q. What are the challenges in achieving stereochemical purity during synthesis, and how can they be mitigated?

- Methodology :

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to enhance enantiomeric excess (>90% ee) .

- Circular dichroism (CD) : Validate stereochemical outcomes by comparing experimental CD spectra with simulated data .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.